molecular formula C9H6FNO3 B1273080 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate CAS No. 321309-30-2

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate

Cat. No.: B1273080
CAS No.: 321309-30-2
M. Wt: 195.15 g/mol
InChI Key: MLPWRGALYUWZEV-UHFFFAOYSA-N
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Description

6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate (6F-4H-1,3-BDOI) is an isocyanate group that has been extensively studied for its wide range of applications in the fields of chemistry, materials science, and pharmacology. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. 6F-4H-1,3-BDOI has been studied for its potential as a therapeutic agent, as well as its ability to act as an inhibitor of enzymes and as an antioxidant.

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have synthesized a series of novel compounds by condensing (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates, showcasing the use of 6-fluoro-4H-1,3-benzodioxin-8-YL isocyanate in creating new chemical entities (Pejchal, Štěpánková, & Drabina, 2011).

Antimicrobial and Antifungal Applications

  • Phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, synthesized from this compound, have shown promising anti-bacterial and anti-fungal activities, indicating its potential in antimicrobial drug development (Sivala, Chintha, Potla, Chinnam, & Chamarthi, 2020).

Herbicidal Activity

  • Derivatives of this compound have been evaluated for herbicidal activity, with some showing levels of activity comparable to commercial herbicides. This suggests its potential use in agricultural applications (Huang et al., 2005).

Antimycobacterial Activity

Fluorescence Studies

  • Novel fluorophores synthesized from this compound were used for labeling of nucleosides and oligodeoxyribonucleotides, indicating its utility in biochemical and molecular biology research (Singh & Singh, 2007).

Mechanism of Action

The mechanism of action for 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is not specified in the search results. The mechanism of action would depend on the specific application of this compound, particularly in proteomics research applications .

Safety and Hazards

While specific safety and hazard information for 6-Fluoro-4H-1,3-benzodioxin-8-YL isocyanate is not provided in the search results, general precautions for handling isocyanates should be followed. These include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and preventing release into the environment .

Properties

IUPAC Name

6-fluoro-8-isocyanato-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-7-1-6-3-13-5-14-9(6)8(2-7)11-4-12/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPWRGALYUWZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)N=C=O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381598
Record name 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-30-2
Record name 6-Fluoro-8-isocyanato-4H-1,3-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-FLUORO-4H-1,3-BENZODIOXIN-8-YL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-8-isocyanato-4H-benzo[1,3]dioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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